cis-4-(Boc-amino)-3-methyl-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

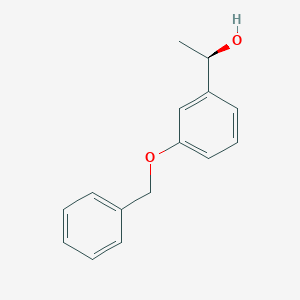

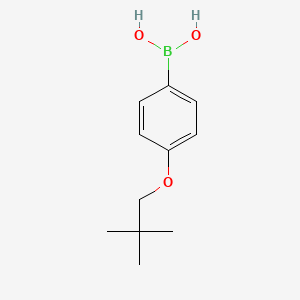

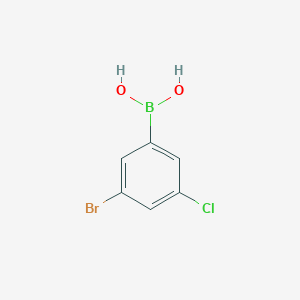

The compound is likely to be a derivative of piperidine, which is a common organic compound in pharmaceuticals and fine chemicals . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .

Molecular Structure Analysis

The molecular structure would likely feature a six-membered piperidine ring, with a Boc-protected amine and a methyl group at the 4-position .Physical And Chemical Properties Analysis

Based on similar compounds, “cis-4-(Boc-amino)-3-methyl-piperidine” is likely to be a solid at room temperature, with a relatively low solubility in water .Applications De Recherche Scientifique

Enantioselective Synthesis

The molecule has been utilized in the enantioselective synthesis of trans-methylpipecolic acids. This process involves Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis, setting the stereogenic center at C-4 with stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007).

Synthesis of Hydroxypipecolate and Hydroxylysine Derivatives

Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared starting from Boc-Asp-O(t)Bu, leading to the synthesis of cis-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Synthesis of Alkaloids

The molecule played a role in synthesizing both enantiomers of trans-quinolizidine and cis-2,4,6-trisubstituted piperidine alkaloids. This involved the N-Boc-directed metalation of enantiopure 4-piperidone (Vu et al., 2014).

Stereoselective Syntheses

A stereoselective approach was developed for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate, utilizing the molecule for protecting the amino group (Merschaert et al., 2003).

Novel Heterocyclic Amino Acids Synthesis

Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized as novel heterocyclic amino acids. They were developed as chiral building blocks in N-Boc protected ester form (Matulevičiūtė et al., 2021).

Distinction of cis- and trans-α,α′-Disubstituted Piperidines

GC-FTIR spectroscopy was used to distinguish cis- and trans-α,α′-disubstituted piperidines, employing methods applicable to alkaloids containing a piperidine ring (Garraffo et al., 1994).

Diastereoselective Synthesis of Piperidines

The molecule was used in a method for the stereoselective synthesis of cyclic imines, which were converted into 2-cis-substituted and 2,6-cis-disubstituted piperidines, illustrating the potential in alkaloid synthesis (Coia et al., 2011).

Palladium-Catalyzed C5(sp3)-H Arylation

A Pd-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes was reported. This method provided arylated 1-Boc-3-(picolinoylamino)piperidines in a regiospecific and stereospecific manner (Van Steijvoort et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(Boc-amino)-3-methyl-piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)